Ethyl 4-oxo-4-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)butanoate
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Description
Ethyl 4-oxo-4-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)butanoate is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known by its chemical name, AZD-3965. It is a small molecule inhibitor that targets the monocarboxylate transporter 1 (MCT1) protein. MCT1 is a protein that is responsible for the transportation of lactate, a byproduct of cellular metabolism, out of the cell. Inhibition of MCT1 can lead to the accumulation of lactate within the cell, which can have significant implications in various pathological conditions.
Scientific Research Applications
Drug Discovery and Development
This compound may be involved in the early stages of drug discovery. Its structure suggests potential interactions with various proteins, which could be explored for drug targeting. The DrugBank database is a resource that could provide insights into proteins targeted by similar compounds .
properties
IUPAC Name |
ethyl 4-oxo-4-[3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-2-21-13(20)4-3-12(19)18-7-11(8-18)15-16-14(17-22-15)10-5-6-23-9-10/h5-6,9,11H,2-4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLGHACBYIGBLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CC(C1)C2=NC(=NO2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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